molecular formula C10H6N2O2 B3395620 7-cyano-1H-indole-2-carboxylic acid CAS No. 796870-32-1

7-cyano-1H-indole-2-carboxylic acid

Cat. No. B3395620
M. Wt: 186.17 g/mol
InChI Key: KAEWOSJMEVABST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Cyano-1H-indole-2-carboxylic acid is a heterocyclic compound with a molecular formula of C10H6N2O2. This compound belongs to the class of indole derivatives that are commonly used in pharmacology as potential drug molecules .


Synthesis Analysis

The synthesis of 7-cyano-1H-indole-2-carboxylic acid can be achieved by various methods . One of the common methods involves the condensation of o-nitrobenzaldehyde with cyanoacetate, followed by cyclization and decarboxylation .


Molecular Structure Analysis

The molecular structure of 7-cyano-1H-indole-2-carboxylic acid is characterized by an indole nucleus with a cyano group at the 7th position and a carboxylic acid group at the 2nd position. The InChI code for this compound is 1S/C10H6N2O2/c11-5-7-3-1-2-6-4-8 (10 (13)14)12-9 (6)7/h1-4,12H, (H,13,14).


Physical And Chemical Properties Analysis

7-Cyano-1H-indole-2-carboxylic acid typically appears as a white to off-white crystalline solid at room temperature. It is moderately soluble in water, ethanol, and methanol. The compound has a melting point of 297-302 °C. It is sensitive to oxidation and light, and is highly stable in acidic, neutral, and basic solutions.

Scientific Research Applications

Synthesis and Classification of Indole Derivatives

Indole derivatives, including those related to 7-cyano-1H-indole-2-carboxylic acid, are fundamental in the field of organic chemistry for synthesizing complex molecules. A review of indole synthesis methods highlights the importance of indole alkaloids in inspiring chemists to develop novel synthesis routes. These methods are crucial for preparing a wide range of indole derivatives used in drug development and other applications. The classification of indole syntheses provides a framework for understanding different strategies to construct the indole nucleus, which is vital for the development of new compounds with potential biological activities (Taber & Tirunahari, 2011).

Biocatalyst Inhibition by Carboxylic Acids

The study of carboxylic acids, including 7-cyano-1H-indole-2-carboxylic acid, extends to their impact on biocatalytic processes. Research into the inhibition of biocatalysts by carboxylic acids reveals their dual role as both useful intermediates in chemical synthesis and potential inhibitors of microbial growth. Understanding the mechanisms of inhibition can inform strategies to mitigate these effects in biotechnological applications, where maintaining microbial viability is crucial (Jarboe et al., 2013).

Drug Synthesis and Levulinic Acid

The versatility of carboxylic acid derivatives is underscored by their application in drug synthesis. Levulinic acid, similar in functionality to 7-cyano-1H-indole-2-carboxylic acid, serves as a building block in synthesizing various drugs. Its utility demonstrates the broader relevance of carboxylic acid derivatives in creating cost-effective, efficient, and cleaner reactions in medicinal chemistry. This approach aligns with the pursuit of sustainable and green chemistry principles in drug development (Zhang et al., 2021).

Reactive Extraction and Separation Technologies

The extraction and purification of carboxylic acids from aqueous solutions are critical in both environmental and industrial contexts. Techniques like reactive extraction using organic solvents or supercritical fluids highlight the importance of efficient separation methods. These methods are essential for recovering carboxylic acids, including 7-cyano-1H-indole-2-carboxylic acid, from complex mixtures, underscoring the intersection of chemistry and environmental engineering in addressing pollution and sustainability challenges (Djas & Henczka, 2018).

Biological Activities of Indole Derivatives

The exploration of indole derivatives in the context of their biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties, is a significant area of research. Studies on compounds like 1-indanones, which can be synthesized from indole derivatives, reveal their potential in treating various diseases. This research highlights the ongoing interest in indole-based compounds for pharmaceutical applications and the continuous need for novel drug discovery and development (Turek et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, Indole-2-carboxylic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation, and is harmful if swallowed or in contact with skin .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

7-cyano-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-5-7-3-1-2-6-4-8(10(13)14)12-9(6)7/h1-4,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEWOSJMEVABST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C#N)NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-cyano-1H-indole-2-carboxylic acid

CAS RN

796870-32-1
Record name 7-Cyano-1H-indole-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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